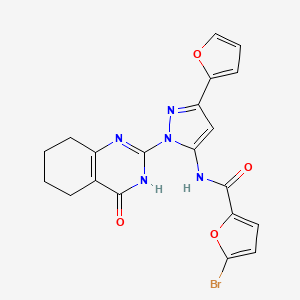

5-溴-N-(3-(呋喃-2-基)-1-(4-氧代-3,4,5,6,7,8-六氢喹唑啉-2-基)-1H-吡唑-5-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

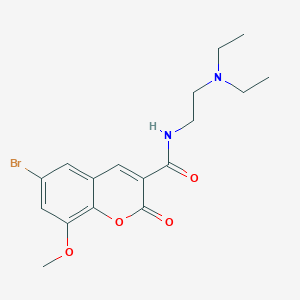

The compound "5-bromo-N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple heterocyclic components such as furan, pyrazole, and quinazolinone moieties, which are common in compounds with diverse pharmacological properties.

Synthesis Analysis

The synthesis of related furan-2-carboxamide derivatives has been reported through the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction between aryl halides and aryl boronic acids or esters. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized from furan-2-carbonyl chloride and 4-bromoaniline with excellent yields . Similarly, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been achieved through a novel route involving a selective Sandmeyer reaction . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR . Single crystal X-ray diffraction studies have also been employed to unambiguously confirm the structure of these molecules . The presence of bromine and multiple nitrogen-containing rings in the compound suggests that it would have a complex NMR spectrum and potentially interesting crystallographic properties.

Chemical Reactions Analysis

The compound's structure implies that it could participate in various chemical reactions. The bromine atom could be a site for further substitution reactions, such as the Suzuki-Miyaura cross-coupling mentioned earlier . The presence of the amide group could also allow for reactions typical of carboxylic acid derivatives, such as amidation or esterification.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, related compounds with bromine and heterocyclic structures typically exhibit moderate to good solubility in organic solvents and may have significant biological activities. The presence of multiple aromatic systems also suggests the possibility of π-π stacking interactions, which could influence the compound's solid-state packing and solubility .

科学研究应用

抗病毒和抗菌潜力

由于其结构复杂且存在多个杂环部分,因此所讨论的化学化合物可能在抗病毒和抗菌剂的开发中具有重要应用。包括呋喃和喹唑啉衍生物在内的类似化合物已表现出有希望的抗病毒活性,特别是针对 H5N1 禽流感病毒。这些化合物的机制涉及抑制病毒复制,展示了它们在治疗病毒感染中的潜力 (Flefel 等人,2012)。此外,其他合成的衍生物已显示出抗菌活性,表明结构相似的化合物可以用作开发新抗菌药物的基础,针对各种细菌菌株具有显着的疗效 (Başoğlu 等人,2013)。

酪氨酸酶抑制和潜在的化妆品应用

4-氧代喹唑啉和呋喃-2-甲酰胺的衍生物已被合成并评估为有效的酪氨酸酶抑制剂,在化妆品配方中提供治疗色素沉着过度的应用。与标准的曲酸相比,这些化合物显示出低得多的 IC50 值,表明它们对负责黑色素生成的酶具有强烈的抑制作用。这项研究指出了类似化合物在开发皮肤美白产品或治疗黄褐斑和老年斑等疾病中的潜在用途 (Dige 等人,2019)。

癌症研究和治疗应用

呋喃-2-甲酰胺基的化合物已被研究其对各种癌细胞系的细胞毒活性。通过结合喹唑啉酮衍生物,研究人员旨在利用这些化合物抑制癌细胞生长和增殖的潜力。这个研究方向可能导致发现新的化学治疗剂,这些药物能够以高疗效和减少副作用靶向特定类型的癌症。例如,结构相似的化合物已显示出对单纯疱疹病毒等病毒的独特抗病毒活性,表明其潜在治疗应用的范围更广 (Selvam 等人,2010)。

合成效率和药物发现

此类化合物的复杂合成过程涉及多个步骤和中间体,突出了创造具有潜在药用价值分子的化学创造力。合成方法的改进,例如引入缩合过程,可以显着提高这些化合物的效率和产率,从而加速药物发现和开发过程。这种方法不仅减少了所需的时间和资源,而且还为快速合成类似物以进行广泛的药理学筛选开辟了可能性 (Nishimura & Saitoh,2016)。

属性

IUPAC Name |

5-bromo-N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN5O4/c21-16-8-7-15(30-16)19(28)23-17-10-13(14-6-3-9-29-14)25-26(17)20-22-12-5-2-1-4-11(12)18(27)24-20/h3,6-10H,1-2,4-5H2,(H,23,28)(H,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFQVAVNMDTNSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=CC=C(O5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135955499 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2520866.png)

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520869.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2520870.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B2520874.png)

![3-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2520878.png)

![[(3S,4S)-4-Fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2520884.png)

![3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2520885.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-ethoxybenzoate](/img/structure/B2520886.png)